molecular formula C18H15FN2O2S B2452598 2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034464-25-8

2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2452598
CAS RN: 2034464-25-8
M. Wt: 342.39
InChI Key: AJULUWLAFCUGMT-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide, also known as FPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPTP is a small molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds structurally related to 2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide have been synthesized and evaluated for their potential anticancer activities. The synthesis of novel fluoro-substituted benzo[b]pyran derivatives has shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, synthesis and biological activity studies of polysubstituted pyridine derivatives revealed that compounds possess fungicidal and herbicidal activities, highlighting the versatility of these molecules in scientific research applications beyond oncology (Zheng & Su, 2005).

Synthesis and Biological Mechanism Exploration

The exploration of the biological mechanisms and synthesis of compounds related to this compound extends into the study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. For example, research into the structure-activity relationships of these inhibitors has identified compounds with improved metabolic stability, which could enhance the therapeutic potential of related molecules (Stec et al., 2011).

Development of Chemosensors

The compound's structural framework has inspired the development of selective chemosensors for monitoring essential metal ions like Zn2+ in living cells and aqueous solutions. A novel chemosensor based on a similar structural motif demonstrated remarkable fluorescence enhancement in the presence of Zn2+, offering a practical system for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-15-2-4-16(5-3-15)24-12-18(22)21-10-13-1-6-17(20-9-13)14-7-8-23-11-14/h1-9,11H,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJULUWLAFCUGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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